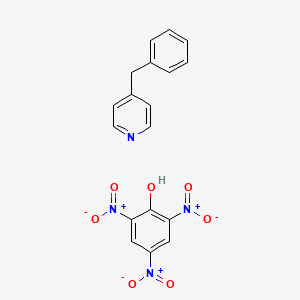![molecular formula C9H12AsNO4 B14728156 [4-(Acetamidomethyl)phenyl]arsonic acid CAS No. 5425-64-9](/img/structure/B14728156.png)
[4-(Acetamidomethyl)phenyl]arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Acetamidomethyl)phenyl]arsonic acid: is an organoarsenic compound characterized by the presence of an arsonic acid group attached to a phenyl ring, which is further substituted with an acetamidomethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Acetamidomethyl)phenyl]arsonic acid typically involves the reaction of aniline derivatives with arsenic acid through an electrophilic aromatic substitution reaction. The general reaction can be represented as follows:
C6H5NH2+H3AsO4→H2O3AsC6H4NH2+H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: [4-(Acetamidomethyl)phenyl]arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the arsonic acid group to other arsenic-containing functional groups.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsenic(V) compounds, while reduction can produce arsenic(III) derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(Acetamidomethyl)phenyl]arsonic acid is used as a precursor for the synthesis of various organoarsenic compounds.
Biology: The compound has been studied for its biological activity, particularly its potential as an antimicrobial agent. Its ability to interact with biological molecules makes it a subject of interest in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound has been explored for its potential use in treating certain diseases. Its organoarsenic nature allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry: Industrially, the compound is used in the production of various chemicals and materials. Its unique chemical properties make it valuable in processes such as polymer synthesis and the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of [4-(Acetamidomethyl)phenyl]arsonic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes and proteins, inhibiting their activity and leading to various biological effects
Properties
CAS No. |
5425-64-9 |
|---|---|
Molecular Formula |
C9H12AsNO4 |
Molecular Weight |
273.12 g/mol |
IUPAC Name |
[4-(acetamidomethyl)phenyl]arsonic acid |
InChI |
InChI=1S/C9H12AsNO4/c1-7(12)11-6-8-2-4-9(5-3-8)10(13,14)15/h2-5H,6H2,1H3,(H,11,12)(H2,13,14,15) |
InChI Key |
GZCPLGRTVSYELI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



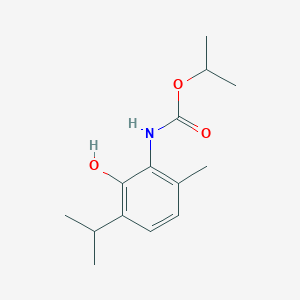

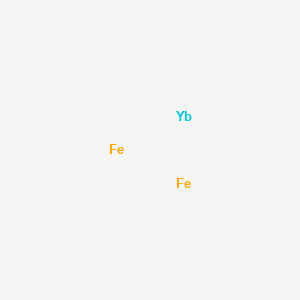
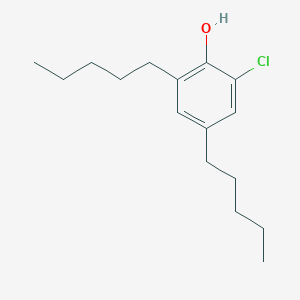
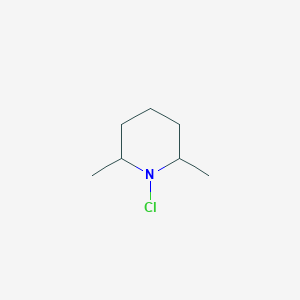
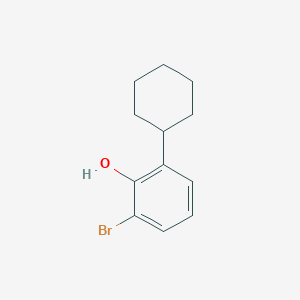
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B14728114.png)
![2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol](/img/structure/B14728117.png)
![3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14728122.png)
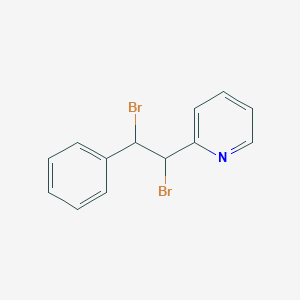

![Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate](/img/structure/B14728143.png)
